

# Utrectinib target profile and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Utatrectinib |           |
| Cat. No.:            | B1666234     | Get Quote |

As "Utrectinib" did not yield specific results, this guide focuses on two prominent tyrosine kinase inhibitors, Entrectinib and Repotrectinib, which share similar core targets. This document provides a detailed overview of their target profiles, selectivity, and the methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.

### Introduction

Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B, and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] [6][7] These kinases are key drivers in the proliferation and survival of various cancer cells.[1] [2][3][4][5][6][7] Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance mutations that can emerge during treatment with earlier-generation TKIs.[1][6]

## **Target Profile and Selectivity**

The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

### **Primary Target Inhibition**

The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are summarized below.



| Kinase       | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
|--------------|-----------------------|-------------------------|
| TRKA         | 1, 2                  | 0.83                    |
| TRKB         | 0.57, 3               | 0.05                    |
| TRKC         | 1.1, 5                | 0.1                     |
| ROS1         | 0.07, 7               | 0.07                    |
| ALK          | 12, 19                | 1.01                    |
| ALK (L1196M) | -                     | 1.08                    |
| ALK (G1202R) | -                     | 1.26                    |

Data compiled from multiple sources.[2][3][8][9]

## **Off-Target Selectivity Profile**

To assess their selectivity, these inhibitors are screened against a panel of other kinases. Lower IC50 values indicate stronger inhibition.

| Kinase | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
|--------|-----------------------|-------------------------|
| JAK2   | 40                    | 1.04                    |
| LYN    | -                     | 1.66                    |
| Src    | -                     | 5.3                     |
| FAK    | 140                   | 6.96                    |
| IGF1R  | 122                   | -                       |
| FLT3   | 164                   | -                       |
| ACK1   | 70                    | -                       |

Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[1][9]

# **Mechanism of Action and Signaling Pathways**







Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[3][10] Repotrectinib also functions by inhibiting the phosphorylation activity of its target kinases.[1] Inhibition of TRK, ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[1][3]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific US [thermofisher.com]
- 6. What clinical trials have been conducted for Repotrectinib? [synapse.patsnap.com]
- 7. esmo.org [esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Utrectinib target profile and selectivity]. BenchChem,
  [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666234#utrectinib-target-profile-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com